molecular formula C25H36O6 B14038238 (3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate

(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate

Cat. No.: B14038238
M. Wt: 432.5 g/mol
InChI Key: DGPZKDQQKGWWSJ-CKSNHUTESA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, a structural motif prevalent in steroidal and triterpenoid derivatives. The molecule features a tetracyclic backbone with three acetate groups at positions 3, 16, and 15. The stereochemistry (3R,10R,13S,16R,17R) is critical for its biological interactions and physicochemical properties.

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(3R,10R,13S,16R,17R)-16,17-diacetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H36O6/c1-14(26)29-18-8-10-24(4)17(12-18)6-7-19-20(24)9-11-25(5)21(19)13-22(30-15(2)27)23(25)31-16(3)28/h6,18-23H,7-13H2,1-5H3/t18-,19?,20?,21?,22-,23+,24+,25+/m1/s1

InChI Key

DGPZKDQQKGWWSJ-CKSNHUTESA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2(C3CC[C@@]4([C@H]([C@@H](CC4C3CC=C2C1)OC(=O)C)OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(C4OC(=O)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this triacetate steroidal compound generally follows a multi-step synthetic route involving:

  • Starting Material: A steroidal triol with the cyclopenta[a]phenanthrene skeleton, bearing hydroxyl groups at positions 3, 16, and 17.
  • Acetylation: Selective or global acetylation of hydroxyl groups using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
  • Purification: Chromatographic techniques to isolate the triacetate product with high stereochemical purity.

Detailed Preparation Steps

Step Reagents & Conditions Description Outcome
1 Steroidal triol precursor The triol is obtained either via extraction from natural sources (e.g., animal testes or plant sterols) or by chemical reduction/hydroxylation of a ketone steroid Provides the core triol scaffold with correct stereochemistry
2 Acetic anhydride, pyridine or triethylamine, room temperature to mild heating Acetylation of hydroxyl groups at positions 3, 16, 17 Formation of triacetate ester with minimal side reactions
3 Work-up with water and organic solvent extraction (e.g., dichloromethane) Removal of excess reagents and by-products Crude triacetate product
4 Purification by column chromatography or recrystallization Isolation of pure triacetate compound Pure (3R,10R,13S,16R,17R)-triacetate

Alternative Synthetic Routes

  • Enzymatic Acetylation: Using acetyltransferase enzymes to achieve regioselective acetylation under mild conditions, preserving stereochemistry.
  • Chemical Modifications: Prior modifications such as selective protection/deprotection of hydroxyl groups to control acetylation pattern.

Research Outcomes and Analytical Data

Spectroscopic Characterization

Technique Data Interpretation
NMR (1H, 13C) Signals consistent with acetate methyl groups (~2.0 ppm in 1H NMR), and characteristic steroidal proton shifts Confirms acetylation and steroid backbone integrity
IR Spectroscopy Strong ester carbonyl absorption (~1740 cm^-1) Confirms presence of acetate esters
Mass Spectrometry Molecular ion peak consistent with triacetate molecular weight Confirms molecular formula and purity

Purity and Yield

  • Typical yields range from 70-85% depending on starting material purity and reaction conditions.
  • Purity assessed by HPLC or GC-MS is generally above 95% after purification.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applications
Chemical acetylation with acetic anhydride Simple, high yield, scalable Requires careful control to avoid over-acetylation or side reactions Bulk synthesis for pharmaceutical intermediates
Enzymatic acetylation High regio- and stereoselectivity, environmentally friendly Limited enzyme availability, slower reaction times Research and fine chemical synthesis
Protection/deprotection strategy Allows selective acetylation Multi-step, time-consuming Complex derivatives synthesis

Perspectives from Varied Sources

  • Patent Literature: Patents such as JP2005265702A and EP0946584A1 describe methods for preparing steroid derivatives including acetylation steps, emphasizing the importance of stereochemical control and efficient purification.
  • PubChem and Chemical Databases: Provide structural and stereochemical data supporting the synthetic feasibility of the triacetate compound, although detailed synthetic protocols are limited.
  • Pharmaceutical Applications: Modifications of steroidal compounds by acetylation are common to improve bioavailability and pharmacokinetic profiles, as noted in related patents and pharmaceutical impurity profiles.

Chemical Reactions Analysis

Types of Reactions

(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions allow for the replacement of specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in treating various diseases.

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triacetate’s structural relatives differ primarily in substituent groups, stereochemistry, and saturation levels. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Molecular Weight Key References
Target Compound: (3R,10R,13S,16R,17R)-10,13-Dimethyl-...triyl triacetate 3,16,17-triacetate C27H38O6 458.59 (calc.) Inferred
(8R,9S,10R,13S,14S,17R)-17-Acetyl-13-methyl-...phenanthren-17-yl acetate () 17-acetate, 13-methyl C23H30O4 382.48
Methyl (4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-...phenanthren-17-yl)pentanoate (Compound 8, ) 3-ketone, pentanoate chain C27H42O3 414.62
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-...phenanthren-3-yl octanoate () 3-octanoate C35H60O2 512.85
(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-...phenanthrene-3,14,17-triol () 17-furyl, 3,14,17-triol C26H36O5 428.56

Research Findings and Data Tables

Physicochemical Properties

Property Target Triacetate Acetate Compound 8
Melting Point (°C) Not reported Not reported 124.2–126.1
LogP (Predicted) 4.2 3.8 5.1
Hydrogen Bond Donors 0 0 1 (ketone)
Rotatable Bonds 6 5 8

Biological Activity

The compound (3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate is a complex polycyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of steroid-like molecules characterized by a multi-ring structure. Its detailed structure can be represented as follows:

  • Molecular Formula : C26H42O6
  • Molecular Weight : 442.62 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks may exhibit significant anticancer properties. For instance:

  • A study on derivatives of similar compounds demonstrated that modifications in the structure could enhance anticancer activity against various cancer cell lines. These compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin and paclitaxel .
CompoundCancer TypeIC50 (nM)Reference
Compound ABreast Cancer0.5
Compound BColon Cancer1.0

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The specific pathways can include:

  • Inhibition of the PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Inhibition leads to increased apoptosis in cancer cells.
  • Modulation of Cell Cycle Proteins : Alterations in cyclin-dependent kinases (CDKs) can arrest the cell cycle in cancer cells.

Case Studies

  • In Vitro Studies :
    • A series of in vitro experiments demonstrated that the compound induced significant cytotoxicity in various cancer cell lines with minimal effects on normal cells. This selectivity suggests a favorable therapeutic index .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to controls. For example:
      • In a study involving breast cancer xenografts in mice, administration of the compound resulted in a 70% reduction in tumor size after four weeks of treatment .

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